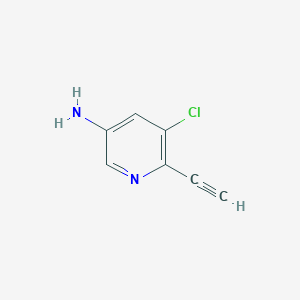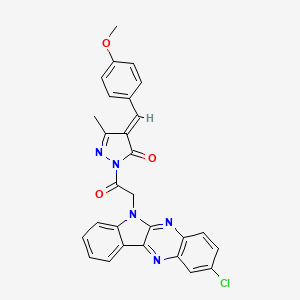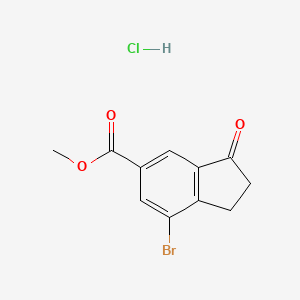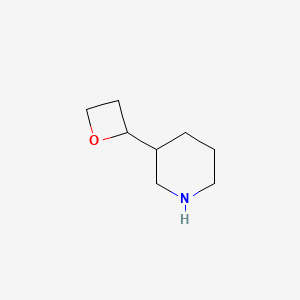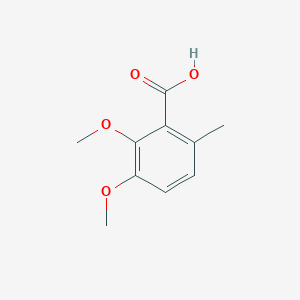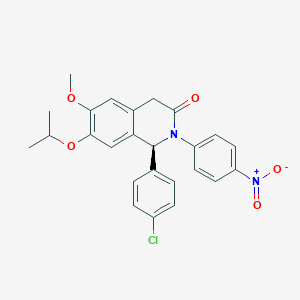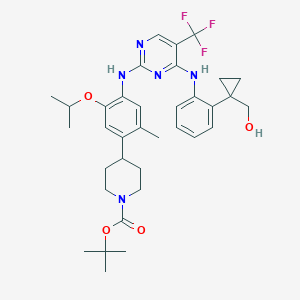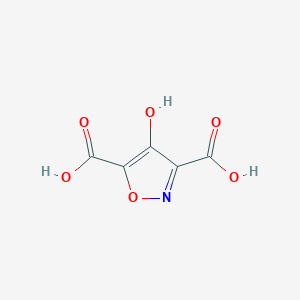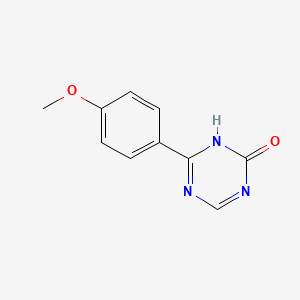
6-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by a triazine ring substituted with a methoxyphenyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-methoxyaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The general reaction scheme is as follows:
Step 1: Dissolve 4-methoxyaniline in a suitable solvent, such as acetone or ethanol.
Step 2: Add cyanuric chloride to the solution while maintaining the temperature at around 0-5°C.
Step 3: Gradually add a base, such as sodium hydroxide, to the reaction mixture to facilitate the formation of the triazine ring.
Step 4: Stir the reaction mixture for several hours until the desired product is formed.
Step 5: Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of 4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated triazine derivatives.
科学的研究の応用
4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)-1H-imidazole: Another compound with a methoxyphenyl group, but with an imidazole ring instead of a triazine ring.
4-(4-Methoxyphenyl)-1,2,3-triazole: A triazole derivative with similar structural features.
Uniqueness
4-(4-Methoxyphenyl)-1,3,5-triazin-2(1H)-one is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
61709-06-6 |
|---|---|
分子式 |
C10H9N3O2 |
分子量 |
203.20 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H9N3O2/c1-15-8-4-2-7(3-5-8)9-11-6-12-10(14)13-9/h2-6H,1H3,(H,11,12,13,14) |
InChIキー |
DFYMXBMZYZGCRB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC=NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


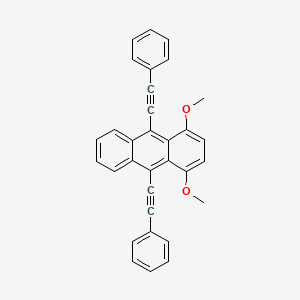
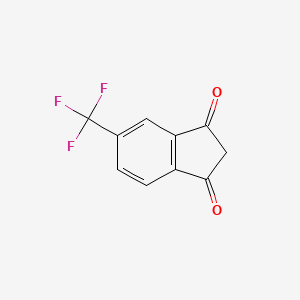
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
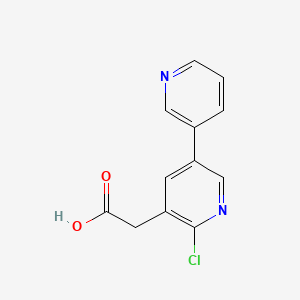
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
